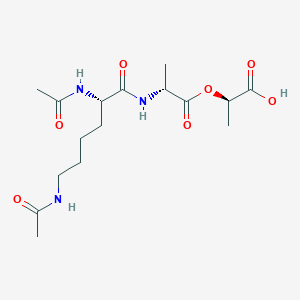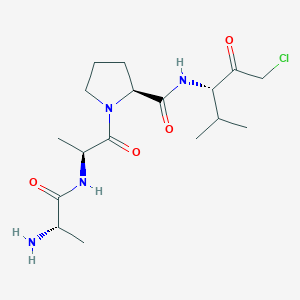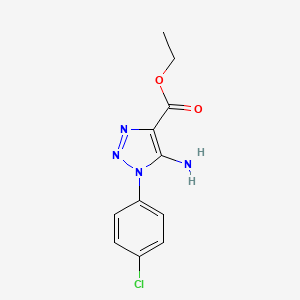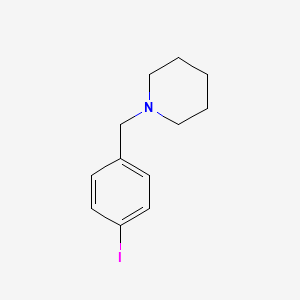
Benzoylalanylarginine
Overview
Description
Benzoylalanylarginine is a synthetic compound that belongs to the class of peptides It is composed of the amino acids benzoylalanine and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoylalanylarginine typically involves the coupling of benzoylalanine with arginine. One common method is the use of carbodiimide-mediated coupling reactions, where benzoylalanine is activated with a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with arginine in the presence of a base like N-methylmorpholine (NMM) to form the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. In SPPS, the peptide is assembled step-by-step on a solid resin support, allowing for efficient purification and high yield. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage from the resin and final purification .
Chemical Reactions Analysis
Types of Reactions: Benzoylalanylarginine can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide or other nitrogen-containing species.
Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amines.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Corresponding amines.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzoylalanylarginine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzyme assays, particularly for proteases like trypsin and chymotrypsin.
Medicine: Research into its potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based drugs.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of benzoylalanylarginine involves its interaction with specific enzymes and receptors. For instance, as a substrate for proteases, it binds to the active site of the enzyme, where it undergoes hydrolysis. The molecular targets include the catalytic residues of the enzyme, and the pathways involved are those related to peptide bond cleavage and subsequent product formation .
Comparison with Similar Compounds
Benzoylphenylalanine: Another benzoylated amino acid with similar properties but different applications.
Benzoyltyrosine: Similar in structure but contains a phenolic group, leading to different reactivity.
Benzoylvaline: A branched-chain amino acid derivative with distinct chemical behavior.
Uniqueness: Benzoylalanylarginine is unique due to its combination of benzoyl and arginine residues, which confer specific chemical and biological properties. Its ability to act as a substrate for various proteases makes it particularly valuable in enzymatic studies and biochemical assays .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-10(20-14(23)11-6-3-2-4-7-11)13(22)21-12(15(24)25)8-5-9-19-16(17)18/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)(H4,17,18,19)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPJMDEWGLXKT-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221634 | |
| Record name | Benzoylalanylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71448-11-8 | |
| Record name | Benzoylalanylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071448118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylalanylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)


![(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1336830.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)


![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)
